molecular formula C16H14ClF3N2O4 B11475112 Propanoic acid, 2-[(3-chlorophenyl)amino]-3,3,3-trifluoro-2-[(2-furanylcarbonyl)amino]-, ethyl ester

Propanoic acid, 2-[(3-chlorophenyl)amino]-3,3,3-trifluoro-2-[(2-furanylcarbonyl)amino]-, ethyl ester

Cat. No.: B11475112
M. Wt: 390.74 g/mol
InChI Key: UFCDDZQVULUUDH-UHFFFAOYSA-N
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Description

ETHYL 2-[(3-CHLOROPHENYL)AMINO]-3,3,3-TRIFLUORO-2-[(FURAN-2-YL)FORMAMIDO]PROPANOATE: is a complex organic compound with a unique structure that combines various functional groups, including a chlorophenyl group, a trifluoromethyl group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 2-[(3-CHLOROPHENYL)AMINO]-3,3,3-TRIFLUORO-2-[(FURAN-2-YL)FORMAMIDO]PROPANOATE typically involves multiple steps, starting from readily available starting materials. One common route involves the reaction of ethyl 2-amino-3,3,3-trifluoropropanoate with 3-chloroaniline under suitable conditions to form the intermediate product. This intermediate is then reacted with furan-2-carboxylic acid to yield the final compound .

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques to ensure the final product’s purity .

Chemical Reactions Analysis

Types of Reactions: ETHYL 2-[(3-CHLOROPHENYL)AMINO]-3,3,3-TRIFLUORO-2-[(FURAN-2-YL)FORMAMIDO]PROPANOATE can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of ETHYL 2-[(3-CHLOROPHENYL)AMINO]-3,3,3-TRIFLUORO-2-[(FURAN-2-YL)FORMAMIDO]PROPANOATE involves its interaction with specific molecular targets in biological systems. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired therapeutic effects.

Comparison with Similar Compounds

    ETHYL 2-AMINO-3-(2-CHLOROPHENYL)PROPANOATE: This compound shares a similar structure but lacks the trifluoromethyl and furan groups.

    ETHYL 3-AMINO-3-(2-CHLOROPHENYL)PROPANOATE: Another similar compound with a different substitution pattern.

Uniqueness: ETHYL 2-[(3-CHLOROPHENYL)AMINO]-3,3,3-TRIFLUORO-2-[(FURAN-2-YL)FORMAMIDO]PROPANOATE is unique due to the presence of the trifluoromethyl and furan groups, which impart distinct chemical and biological properties. These groups enhance the compound’s stability, lipophilicity, and potential biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H14ClF3N2O4

Molecular Weight

390.74 g/mol

IUPAC Name

ethyl 2-(3-chloroanilino)-3,3,3-trifluoro-2-(furan-2-carbonylamino)propanoate

InChI

InChI=1S/C16H14ClF3N2O4/c1-2-25-14(24)15(16(18,19)20,21-11-6-3-5-10(17)9-11)22-13(23)12-7-4-8-26-12/h3-9,21H,2H2,1H3,(H,22,23)

InChI Key

UFCDDZQVULUUDH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(F)(F)F)(NC1=CC(=CC=C1)Cl)NC(=O)C2=CC=CO2

Origin of Product

United States

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